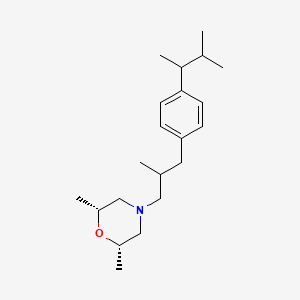
N-Nitroso Varenicline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso Varenicline is a nitrosamine impurity found in varenicline, a medication primarily used for smoking cessation. Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals has raised significant safety concerns . Varenicline itself is a partial agonist for the α4β2 nicotinic acetylcholine receptor subtype, which helps reduce cravings and withdrawal symptoms associated with smoking cessation .
Méthodes De Préparation
The preparation of N-Nitroso Varenicline involves the nitrosation of varenicline. This process can occur during the manufacturing of varenicline or as a result of degradation over time. The synthetic route typically involves the reaction of varenicline with nitrosating agents under acidic conditions . Industrial production methods focus on minimizing the formation of this compound by controlling the manufacturing environment and using inhibitors to prevent nitrosation .
Analyse Des Réactions Chimiques
N-Nitroso Varenicline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidative products.
Reduction: Reduction reactions can break down this compound into less harmful compounds.
Substitution: Substitution reactions can replace the nitroso group with other functional groups. Common reagents used in these reactions include methanol, formic acid, and other solvents.
Applications De Recherche Scientifique
N-Nitroso Varenicline is primarily studied for its implications in pharmaceutical safety. Research focuses on understanding its formation, detection, and mitigation in varenicline drug products . Additionally, studies are conducted to evaluate its carcinogenic potential and develop strategies to minimize its presence in medications . The compound is also used as a reference standard in analytical chemistry for the development of detection methods .
Mécanisme D'action
N-Nitroso Varenicline exerts its effects by interacting with nicotinic acetylcholine receptors in the brain. As a nitrosamine, it can potentially cause DNA damage, leading to carcinogenesis . The molecular targets include various nicotinic receptor subtypes, and the pathways involved are related to oxidative stress and DNA repair mechanisms .
Comparaison Avec Des Composés Similaires
N-Nitroso Varenicline is compared with other nitrosamines such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). These compounds share similar carcinogenic properties but differ in their chemical structures and formation pathways . This compound is unique due to its specific formation from varenicline and its presence in smoking cessation medications .
Propriétés
Formule moléculaire |
C13H12N4O |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
14-nitroso-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C13H12N4O/c18-16-17-6-8-3-9(7-17)11-5-13-12(4-10(8)11)14-1-2-15-13/h1-2,4-5,8-9H,3,6-7H2 |
Clé InChI |
PTBAEGOZXFWTJH-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)


![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)





![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)


